3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate
Overview
Description
3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate is an organic compound with the molecular formula C12H17N3O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both dimethylcarbamoyl and phenyl dimethylcarbamate groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate typically involves the carbamoylation of aromatic amines. One common method is the reaction of aniline derivatives with dimethyl carbonate in the presence of a catalyst. This reaction is carried out under controlled temperature and pressure conditions to achieve high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow systems. These systems utilize solid catalysts such as Fe2O3/SiO2 or Fe2O3/CoO/NiO/SiO2 to facilitate the reaction. The process is designed to be environmentally friendly, avoiding the use of hazardous materials like phosgene .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Scientific Research Applications
3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylcarbamoyl)amino]phenyl methylcarbamate
- 3-[(Dimethylcarbamoyl)amino]phenyl ethylcarbamate
- 3-[(Dimethylcarbamoyl)amino]phenyl propylcarbamate
Uniqueness
Compared to similar compounds, 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate exhibits unique properties due to the presence of both dimethylcarbamoyl and phenyl dimethylcarbamate groups.
Properties
IUPAC Name |
[3-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14(2)11(16)13-9-6-5-7-10(8-9)18-12(17)15(3)4/h5-8H,1-4H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKYUFXUYVJDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984156 | |
Record name | N'-{3-[(Dimethylcarbamoyl)oxy]phenyl}-N,N-dimethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6557-01-3 | |
Record name | N'-{3-[(Dimethylcarbamoyl)oxy]phenyl}-N,N-dimethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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